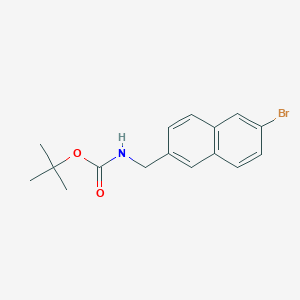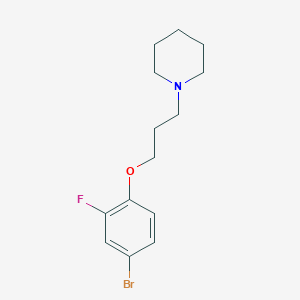![molecular formula C14H14BrN B8166699 (3'-Bromo-2'-methyl-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B8166699.png)
(3'-Bromo-2'-methyl-[1,1'-biphenyl]-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3’-Bromo-2’-methyl-[1,1’-biphenyl]-4-yl)methanamine is an organic compound that features a biphenyl core with a bromine and methyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Bromo-2’-methyl-[1,1’-biphenyl]-4-yl)methanamine typically involves a multi-step process. One common method starts with the bromination of 2-methylbiphenyl to introduce the bromine atom at the 3’ position. This is followed by a reaction with formaldehyde and ammonia to introduce the methanamine group at the 4-position of the biphenyl core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(3’-Bromo-2’-methyl-[1,1’-biphenyl]-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The methanamine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-methyl-[1,1’-biphenyl]-4-ylmethanamine.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOMe) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanamine group can yield imines or nitriles, while substitution of the bromine atom can produce various substituted biphenyl derivatives .
Aplicaciones Científicas De Investigación
(3’-Bromo-2’-methyl-[1,1’-biphenyl]-4-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3’-Bromo-2’-methyl-[1,1’-biphenyl]-4-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2-methylpropene: A related compound with a similar bromine and methyl substitution pattern but different core structure.
tert-Butyl bromide: Another brominated compound with a tert-butyl group instead of a biphenyl core.
Uniqueness
(3’-Bromo-2’-methyl-[1,1’-biphenyl]-4-yl)methanamine is unique due to its biphenyl core, which provides a rigid and planar structure. This rigidity can enhance its binding affinity and specificity for certain molecular targets compared to more flexible compounds .
Propiedades
IUPAC Name |
[4-(3-bromo-2-methylphenyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN/c1-10-13(3-2-4-14(10)15)12-7-5-11(9-16)6-8-12/h2-8H,9,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBKKKLPBDMSRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C2=CC=C(C=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 5-hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8166616.png)
![Methyl 4'-fluoro-5-hydroxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8166623.png)
![Methyl 5-hydroxy-4'-methoxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8166624.png)
![Methyl 5-hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8166630.png)
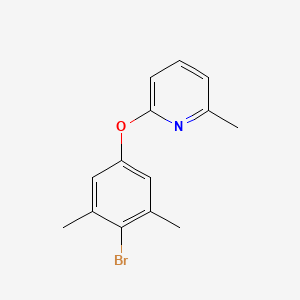
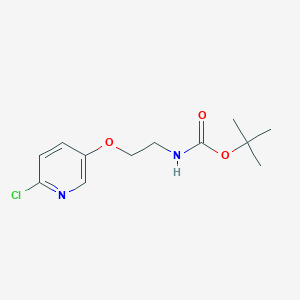
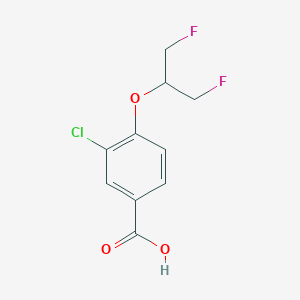
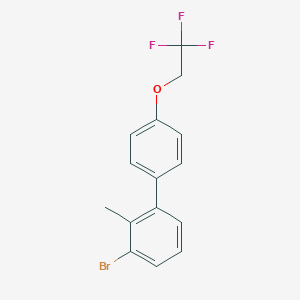
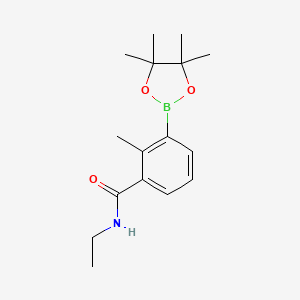
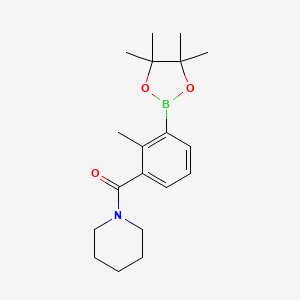
![3'-Bromo-2'-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B8166692.png)
![tert-Butyl ((3'-bromo-2'-methyl-[1,1'-biphenyl]-4-yl)methyl)carbamate](/img/structure/B8166700.png)
